(Chlorocarbonyl)cyclohexane-d11
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Overview
Description
(Chlorocarbonyl)cyclohexane-d11, also known as this compound, is a deuterium-labeled compound with the molecular formula C7D11ClO. This compound is a derivative of cyclohexanecarbonyl chloride, where the hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chlorocarbonyl)cyclohexane-d11 is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction conditions involve refluxing the mixture to ensure complete conversion of the acid to the corresponding acid chloride. The general reaction is as follows:
C6H11COOH+SOCl2→C6H11COCl+SO2+HCl
In the presence of deuterium oxide, the hydrogen atoms are replaced with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterium oxide is critical in the industrial production to achieve the desired deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
(Chlorocarbonyl)cyclohexane-d11 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It hydrolyzes in the presence of water to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanemethanol: Formed by reduction
Cyclohexanecarboxylic acid: Formed by hydrolysis
Scientific Research Applications
(Chlorocarbonyl)cyclohexane-d11 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterium-labeled compounds for NMR studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and drug metabolism.
Industry: Applied in the production of specialty chemicals and materials with unique properties due to deuterium labeling.
Mechanism of Action
The mechanism of action of (Chlorocarbonyl)cyclohexane-d11 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The deuterium labeling allows for the tracking of the compound in metabolic studies and provides insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: The non-deuterated version of (Chlorocarbonyl)cyclohexane-d11.
Cyclohexanoyl chloride: Another acyl chloride with similar reactivity but without deuterium labeling.
Hexahydrobenzoyl chloride: A synonym for Cyclohexanecarbonyl chloride.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy to study reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of research.
Properties
Molecular Formula |
C₇D₁₁ClO |
---|---|
Molecular Weight |
157.68 |
Synonyms |
(Chlorocarbonyl)cyclohexane-d11; Cyclohexanecarboxylic acid chloride-d11; Cyclohexanoic acid chloride-d11; Cyclohexanoyl chloride-d11; Cyclohexylcarbonyl chloride-d11; Hexahydrobenzoyl chloride-d11; NSC 85181-d11 |
Origin of Product |
United States |
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